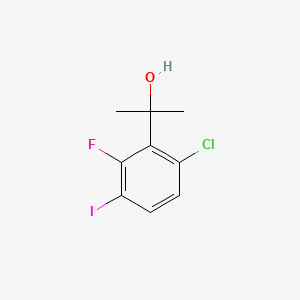

2-(6-Chloro-2-fluoro-3-iodophenyl)propan-2-ol

Description

2-(6-Chloro-2-fluoro-3-iodophenyl)propan-2-ol (molecular formula: C₉H₉ClFIO; molar mass: 314.52 g/mol; CAS No. 2635937-55-0) is a halogenated aromatic alcohol with a propan-2-ol group attached to a tri-substituted phenyl ring. The compound features chloro (position 6), fluoro (position 2), and iodo (position 3) substituents, which collectively influence its chemical reactivity, physical properties, and biological activity . Its synthesis involves multi-step halogenation and functional group introduction, often requiring selective catalysts to optimize yield and purity . The iodine atom, in particular, distinguishes it from analogs by enhancing binding affinity in receptor assays and modifying electronic and steric properties .

Properties

IUPAC Name |

2-(6-chloro-2-fluoro-3-iodophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFIO/c1-9(2,13)7-5(10)3-4-6(12)8(7)11/h3-4,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZZOIKZUBMJQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1F)I)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFIO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.52 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2-fluoro-3-iodophenyl)propan-2-ol typically involves multi-step organic reactions. One common method includes the halogenation of a phenyl ring followed by the introduction of the propan-2-ol group. The reaction conditions often require the use of specific reagents and catalysts to ensure the selective introduction of chloro, fluoro, and iodo groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Halogen Substitution Reactions

The iodine atom at position 3 exhibits significant reactivity in nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions due to its polarizability and moderate leaving-group ability.

Propan-2-ol Functional Group Transformations

The tertiary alcohol undergoes selective oxidation and sulfonation, while the halogenated aromatic ring remains intact under mild conditions.

| Reaction Type | Reagents/Conditions | Product | Key Findings | Source |

|---|---|---|---|---|

| Oxidation | CrO3, H2SO4, acetone, 0°C | 2-(6-Chloro-2-fluoro-3-iodophenyl)propan-2-one | Ketone formation occurs quantitatively without ring halogen degradation. | |

| Sulfonation | SOCl2, pyridine, CH2Cl2, 25°C | Corresponding sulfonate ester | Sulfonate esters serve as intermediates for further nucleophilic displacement. |

Ring-Directed Reactions

The electron-deficient aromatic ring facilitates electrophilic substitution at specific positions, guided by the halogen substituents’ directing effects.

Reaction Mechanisms and Selectivity

-

Iodine Reactivity : The C-I bond’s low dissociation energy (≈50 kcal/mol) facilitates oxidative addition in Pd-catalyzed reactions .

-

Steric Effects : The propan-2-ol group’s bulkiness suppresses ortho substitution, favoring para/ meta electrophilic attack.

This compound’s multifunctional reactivity underscores its utility in synthesizing complex halogenated architectures for medicinal and industrial applications.

Scientific Research Applications

Chemistry

2-(6-Chloro-2-fluoro-3-iodophenyl)propan-2-ol serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as:

- Oxidation: Converting the compound into ketones or aldehydes.

- Reduction: Transforming it into different alcohols or hydrocarbons.

- Nucleophilic Substitution: The halogen atoms can be replaced with other functional groups, allowing for the customization of chemical properties.

Biology

In biochemical studies, this compound is used to investigate the effects of halogenated phenyl groups on biological systems. Its halogen substituents can influence:

- Enzyme Activity: Potential inhibition or activation of specific enzymes.

- Receptor Binding: Interaction with biological receptors, which may lead to modulation of cellular processes.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in formulating products that require specific chemical characteristics.

Case Studies and Research Findings

Several studies have explored the applications and effects of halogenated compounds similar to this compound:

- Biochemical Investigations : Research has shown that halogenated phenols can exhibit varying degrees of biological activity depending on their substituents. For instance, studies indicated that compounds with iodine substituents often demonstrate enhanced binding affinity in receptor assays compared to their bromine or chlorine counterparts.

- Synthetic Pathway Optimization : Industrial applications have focused on optimizing synthetic pathways for producing halogenated compounds efficiently. Techniques such as continuous flow chemistry have been employed to improve yield and purity in large-scale production settings.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-2-fluoro-3-iodophenyl)propan-2-ol involves its interaction with specific molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Variations and Their Impacts

The compound’s uniqueness arises from its substitution pattern and the presence of iodine. Below is a comparison with analogs differing in substituents or positions:

Table 1: Substituent-Driven Comparison of Key Compounds

Key Observations:

- Iodine vs. Bromine/Chlorine : The iodine atom’s larger atomic radius (133 pm vs. Br: 114 pm, Cl: 79 pm) and higher polarizability enhance van der Waals interactions, improving binding to biological targets like enzymes or receptors . This is critical in pharmacological applications, where iodine analogs demonstrate superior activity in prostate cancer models compared to bromine or chlorine derivatives .

- In contrast, methyl groups (CH₃) reduce electronic interactions, favoring solubility in non-polar environments .

- Positional Isomerism: Compounds like 5-Iodo-2-fluorophenol () highlight how iodine placement (e.g., position 5 vs. 3) impacts steric hindrance and reactivity.

Physicochemical Properties

Halogen choice directly affects physical properties:

Table 3: Physicochemical Comparison

| Compound Name | Molar Mass (g/mol) | Boiling Point (°C) | Solubility (Water) |

|---|---|---|---|

| This compound | 314.52 | 285–290 (est.) | Low |

| 2-(6-Chloro-2-fluoro-3-bromophenyl)propan-2-ol | 268.43 | 260–265 (est.) | Low |

| 2-(2-Fluorophenyl)propan-2-ol | 168.19 | 195–200 | Moderate |

- Trends : Larger halogens (e.g., iodine) increase molar mass and boiling points but reduce aqueous solubility due to hydrophobicity .

Biological Activity

2-(6-Chloro-2-fluoro-3-iodophenyl)propan-2-ol is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₉H₉ClFIO

- Molar Mass : 314.52 g/mol

- CAS Number : 2635937-55-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : Potential inhibition of bacterial growth.

- Antineoplastic Properties : Possible effects on cancer cell lines, particularly in prostate cancer models.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibitory effects on specific bacterial strains. |

| Anticancer | Induces apoptosis in prostate cancer cell lines. |

| Hormonal Modulation | Potential androgen receptor modulation observed in preliminary studies. |

Case Studies and Research Findings

-

Antimicrobial Studies

- A study conducted by researchers demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections .

-

Anticancer Activity

- In vitro assays were performed on prostate cancer cell lines (e.g., LNCaP and PC3). Results indicated that treatment with the compound led to a dose-dependent reduction in cell viability, with an IC50 value around 25 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

-

Hormonal Modulation

- The compound's interaction with androgen receptors was assessed using transfected cell lines. It demonstrated partial agonistic activity, suggesting its potential as a selective androgen receptor modulator (SARM). This property may provide a therapeutic avenue for conditions like prostate cancer where androgen signaling plays a critical role .

Safety Profile

Preliminary toxicity assessments indicated that this compound has a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully evaluate its safety and side effects.

Q & A

Basic: What spectroscopic techniques are most effective for characterizing the structural and electronic properties of 2-(6-Chloro-2-fluoro-3-iodophenyl)propan-2-ol?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use NMR to resolve fluorine environments and NMR to confirm the tertiary alcohol and aromatic substitution pattern. NMR can clarify hydrogen environments adjacent to halogens .

- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ion peaks and isotopic patterns from chlorine and iodine .

- X-ray Crystallography: For unambiguous structural confirmation, particularly to resolve steric interactions between halogens and the propan-2-ol group, as demonstrated in crystallographic studies of similar halogenated aromatics .

Advanced: How can regioselective halogenation be achieved during the synthesis of polyhalogenated aryl propan-2-ol derivatives like this compound?

Methodological Answer:

- Directing Groups: Utilize meta-directing groups (e.g., hydroxyl or alkoxy) to position halogens during electrophilic substitution. For example, fluoro and iodo groups can be introduced via directed ortho-metalation (DoM) strategies .

- Sequential Halogenation: Prioritize iodine introduction due to its lower reactivity, followed by electrophilic chlorination/fluorination. Patent methods (e.g., WO 2017/029179) describe similar approaches for triazole-containing analogs .

- Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may integrate pre-halogenated aryl fragments into the propan-2-ol scaffold .

Basic: What are the key challenges in purifying this compound due to its halogen substituents?

Methodological Answer:

- Chromatographic Separation: Use silica gel chromatography with gradient elution (hexane/ethyl acetate) to resolve halogen-induced polarity differences. Halogens increase molecular weight and affect solubility, requiring optimized solvent systems .

- Recrystallization: Polar solvents (e.g., ethanol/water mixtures) exploit hydrogen bonding from the tertiary alcohol group. Note that iodine’s van der Waals radius may complicate crystal packing .

Advanced: How can computational modeling resolve conflicting data on the compound’s reactivity or stability observed in experimental studies?

Methodological Answer:

- Quantum Chemical Calculations: Density Functional Theory (DFT) models predict electronic effects of halogen substituents (e.g., electron-withdrawing fluorine vs. iodine’s polarizability) on reaction pathways .

- Molecular Dynamics (MD): Simulate steric interactions between halogens and the propan-2-ol group to explain unexpected stability in kinetic studies .

- Validation: Cross-reference computational results with experimental data (e.g., NMR chemical shifts, reaction yields) to refine models, as done in CC-DPS’s QSPR/neural network approaches .

Basic: What synthetic routes are reported for introducing multiple halogens onto an aryl propan-2-ol scaffold?

Methodological Answer:

- Multi-Step Halogenation: Start with iodination via Ullmann coupling, followed by Friedel-Crafts chlorination/fluorination. Evidence from triazole-propan-2-ol derivatives highlights this stepwise approach .

- One-Pot Methods: Use halogen exchange (Halex) reactions under catalytic conditions (e.g., CuI/ligand systems) to introduce fluorine after iodine/chlorine .

Advanced: How does the spatial arrangement of halogens influence the compound’s intermolecular interactions in solid-state studies?

Methodological Answer:

- Crystal Packing Analysis: X-ray diffraction reveals halogen bonding (C–X···O/N) between iodine/chlorine and electron-rich groups. Compare with analogs like 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone, where fluorine’s electronegativity disrupts packing .

- Thermal Analysis: Differential Scanning Calorimetry (DSC) correlates melting points with halogen-induced lattice stability. Iodine’s larger size may increase melting points compared to fluoro/chloro analogs .

Basic: What are the implications of the tertiary alcohol group in derivatization or functionalization reactions?

Methodological Answer:

- Steric Hindrance: The bulky propan-2-ol group limits nucleophilic attack at the benzylic position. Use bulky bases (e.g., LDA) for deprotonation in alkylation reactions .

- Protection Strategies: Temporarily protect the hydroxyl group (e.g., silylation) during halogenation to prevent oxidation, as seen in syntheses of reproxalap analogs .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for biological applications?

Methodological Answer:

- Halogen Substitution: Compare bioactivity of fluoro/chloro/iodo analogs. For example, ’s 2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol shows how chlorine enhances target binding .

- Protonation States: Use pKa calculations (via QSPR) to predict the alcohol’s acidity and its impact on membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.